tert-Butyl (1-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)cyclobutyl)carbamate
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Overview
Description
Tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate is a boronic ester derivative Boronic esters are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate typically involves the reaction of cyclobutylamine with tert-butyl chloroformate to form the carbamate intermediate. This intermediate is then reacted with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl bromide under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate in an aprotic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate can undergo various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The carbamate group can be substituted under acidic or basic conditions to form different derivatives.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., THF, toluene).
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Substitution: Acids (e.g., HCl) or bases (e.g., NaOH) in aqueous or organic solvents.
Major Products Formed
Suzuki-Miyaura Cross-Coupling: Formation of biaryl or vinyl-aryl compounds.
Oxidation: Formation of boronic acids.
Substitution: Formation of various carbamate derivatives.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate is used as a building block in organic synthesis, particularly in the formation of complex molecules via cross-coupling reactions .
Biology
In biological research, this compound can be used to synthesize boron-containing molecules that may have potential as enzyme inhibitors or probes for studying biological processes.
Medicine
In medicinal chemistry, boronic esters are explored for their potential as therapeutic agents, particularly in the development of proteasome inhibitors for cancer treatment .
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers and electronic materials, due to its boronic ester functionality.
Mechanism of Action
The mechanism of action of tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the coupled product .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Uniqueness
Tert-butyl N-{1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl}carbamate is unique due to its cyclobutyl moiety, which imparts distinct steric and electronic properties compared to other boronic esters. This uniqueness can influence its reactivity and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C17H32BNO4 |
---|---|
Molecular Weight |
325.3 g/mol |
IUPAC Name |
tert-butyl N-[1-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]cyclobutyl]carbamate |
InChI |
InChI=1S/C17H32BNO4/c1-14(2,3)21-13(20)19-17(9-8-10-17)11-12-18-22-15(4,5)16(6,7)23-18/h8-12H2,1-7H3,(H,19,20) |
InChI Key |
ULXYSOBUKBUKSV-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCC2(CCC2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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